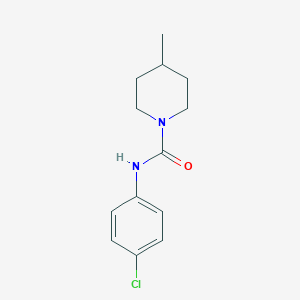
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, also known as PCP or angel dust, is a synthetic dissociative drug that was first synthesized in the 1950s. It was initially developed as an anesthetic but was later discontinued due to its severe side effects. Despite being illegal in many countries, PCP is still used recreationally and has been the subject of scientific research due to its potential therapeutic properties.
作用机制
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide acts as an antagonist at the NMDA receptor, which is involved in the regulation of neuronal plasticity and synaptic transmission. By blocking the NMDA receptor, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide disrupts the normal functioning of the brain, leading to dissociative effects such as hallucinations and delusions.
Biochemical and physiological effects:
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and respiratory problems.
实验室实验的优点和局限性
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has advantages and limitations for lab experiments. It is a potent NMDA receptor antagonist, making it useful for studying the role of the NMDA receptor in the brain. However, its dissociative effects can make it difficult to interpret the results of experiments, and its potential for abuse and toxicity makes it a challenging drug to work with.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects. Another area of interest is the role of the NMDA receptor in the development of addiction and substance abuse disorders. Studying the effects of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide on the brain may provide insights into the underlying mechanisms of addiction and potential treatments. Finally, research on the long-term effects of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide use is needed to better understand the potential risks and benefits of this drug.
合成方法
The synthesis of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide involves the reaction of piperidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide.
科学研究应用
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders. Additionally, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been shown to have analgesic properties, making it a potential treatment for chronic pain.
属性
CAS 编号 |
38045-05-5 |
|---|---|
产品名称 |
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide |
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-10-6-8-16(9-7-10)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) |
InChI 键 |
WMWBLCFXKIUSDK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




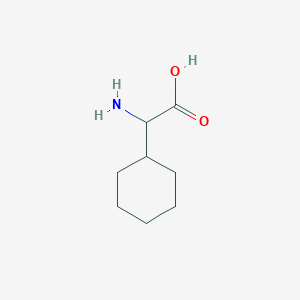

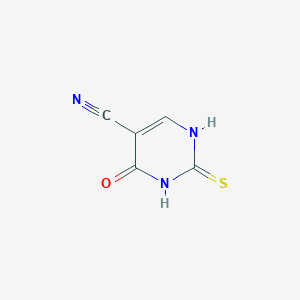
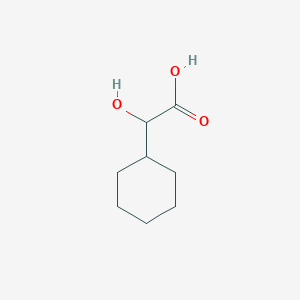
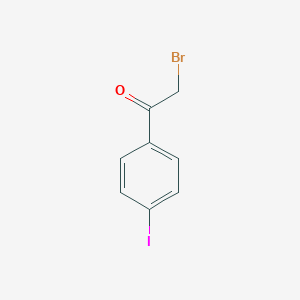
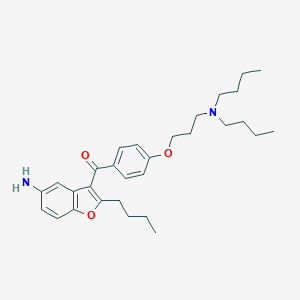

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)


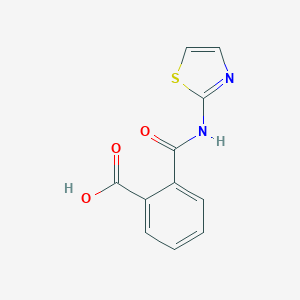
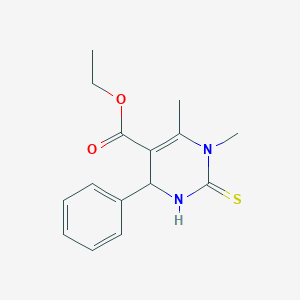
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)